molecular formula C5H8N2O2 B3349801 4-ethylpyrazolidine-3,5-dione CAS No. 23876-80-4

4-ethylpyrazolidine-3,5-dione

Cat. No.: B3349801
CAS No.: 23876-80-4
M. Wt: 128.13 g/mol
InChI Key: PGNOKTLWDKPEHC-UHFFFAOYSA-N
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Description

4-Ethylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine-3,5-dione family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound consists of a pyrazolidine ring with two carbonyl groups at positions 3 and 5, and an ethyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylpyrazolidine-3,5-dione can be synthesized using various methods. One common approach involves the reaction of hydrazine with diethyl malonate, followed by cyclization and subsequent functionalization . Another method includes the use of magnesium(II) acetylacetonate as a catalyst in a water medium, which provides high yields and is environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

4-Ethylpyrazolidine-3,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethylpyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways . The presence of carbonyl groups in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Ethylpyrazolidine-3,5-dione is unique due to the presence of the ethyl group at position 4, which can influence its biological activity and chemical reactivity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

4-ethylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-3-4(8)6-7-5(3)9/h3H,2H2,1H3,(H,6,8)(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNOKTLWDKPEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484516
Record name 3,5-Pyrazolidinedione, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-80-4
Record name 3,5-Pyrazolidinedione, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethylpyrazolidine-3,5-dione
Reactant of Route 2
4-ethylpyrazolidine-3,5-dione
Reactant of Route 3
4-ethylpyrazolidine-3,5-dione
Reactant of Route 4
4-ethylpyrazolidine-3,5-dione
Reactant of Route 5
4-ethylpyrazolidine-3,5-dione
Reactant of Route 6
4-ethylpyrazolidine-3,5-dione

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